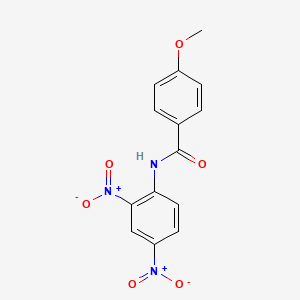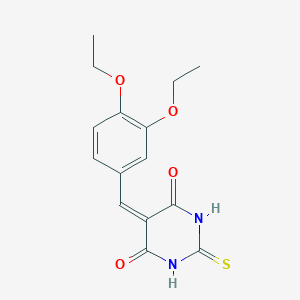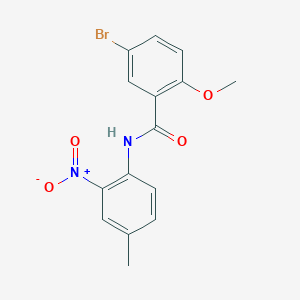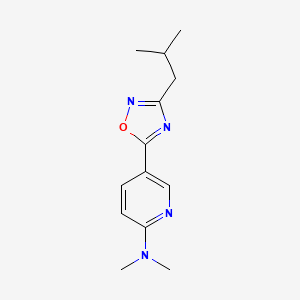![molecular formula C20H21NO4 B4989529 methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate, also known as DMOB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-acyl amino acid derivatives and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate involves its ability to inhibit the activity of acetyltransferases. This inhibition leads to the deacetylation of proteins, which can affect their function in various biological processes. methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to be a potent inhibitor of the acetyltransferase p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to regulate glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate in lab experiments is its ability to inhibit the activity of acetyltransferases specifically. This allows researchers to study the role of protein acetylation in various biological processes. However, one of the limitations of using methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate is its potential toxicity. High doses of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate have been found to be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate in scientific research. One potential application is in the development of cancer therapeutics. methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to be effective in inhibiting the proliferation of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate could be used in the study of metabolic disorders, such as type 2 diabetes, by regulating glucose metabolism through the activation of the AMPK pathway. Finally, further research could be done to identify other potential targets of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate, which could lead to the development of new drugs for various diseases.
Synthesemethoden
Methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate can be synthesized through a multistep process involving the condensation of 4-aminobenzoic acid with 2,4-dimethylphenylacetic acid, followed by the acylation of the resulting intermediate with methyl 4-chlorobutyrate. The final product is obtained through the reduction of the ester group using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been extensively used in scientific research as a tool for studying the role of protein acetylation in various biological processes. It has been found to inhibit the activity of acetyltransferases, which are enzymes that catalyze the transfer of acetyl groups to proteins. This inhibition leads to the deacetylation of proteins, which can have a significant impact on their function.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-4-9-17(14(2)12-13)18(22)10-11-19(23)21-16-7-5-15(6-8-16)20(24)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONJRQJMUDTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)


![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)


![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)